molecular formula C6H11NO2 B153538 tetrahydro-2H-pyran-4-carboxamide CAS No. 344329-76-6

tetrahydro-2H-pyran-4-carboxamide

Cat. No. B153538
M. Wt: 129.16 g/mol
InChI Key: DGOYLVBDCVINQZ-UHFFFAOYSA-N
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Patent
US08871782B2

Procedure details

In step (5) of Reaction Scheme I, a benzyloxy-4-chloro-3-nitroquinoline of Formula XIX is treated with an amine of Formula R1—NH2 to provide a benzyloxy-3-nitroquinolin-4-amine of Formula XX. The reaction is conveniently carried out by adding the amine of Formula R1—NH2 to a solution of the benzyloxy-4-chloro-3-nitroquinoline of Formula XIX in a suitable solvent such as dichloromethane or methanol in the presence of a tertiary amine such as triethylamine. The reaction can be carried out at ambient temperature or at an elevated temperature such as, for example, the reflux temperature of the solvent. The reaction product can be isolated using conventional methods. Several mines of Formula R1—NH2 are commercially available; others can be prepared by known synthetic methods. For example, methyl tetrahydro-2H-pyran-4-carboxylate treated with ammonium hydroxide to form tetrahydro-2H-pyran-4-carboxamide, which can then be reduced with lithium aluminum hydride to provide tetrahydro-2H-pyran-4-ylmethylamine.
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
R1—NH2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
benzyloxy-4-chloro-3-nitroquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Formula XIX
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tertiary amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
R1—NH2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OC1C([N+]([O-])=O)=C(N)C2C(=CC=CC=2)[N:10]=1)C1C=CC=CC=1.C(OC1C([N+]([O-])=O)=C(Cl)C2C(=CC=CC=2)N=1)C1C=CC=CC=1.[O:45]1[CH2:50][CH2:49][CH:48]([C:51]([O:53]C)=O)[CH2:47][CH2:46]1.[OH-].[NH4+]>C(N(CC)CC)C.CO.ClCCl>[O:45]1[CH2:50][CH2:49][CH:48]([C:51]([NH2:10])=[O:53])[CH2:47][CH2:46]1 |f:3.4|

Inputs

Step One
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=NC2=CC=CC=C2C(=C1[N+](=O)[O-])N
Name
R1—NH2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
benzyloxy-4-chloro-3-nitroquinoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=NC2=CC=CC=C2C(=C1[N+](=O)[O-])Cl
Name
Formula XIX
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
tertiary amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
R1—NH2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCC(CC1)C(=O)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction
CUSTOM
Type
CUSTOM
Details
can be carried out at ambient temperature or at an elevated temperature
CUSTOM
Type
CUSTOM
Details
The reaction product can be isolated
CUSTOM
Type
CUSTOM
Details
others can be prepared

Outcomes

Product
Name
Type
product
Smiles
O1CCC(CC1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.